molecular formula C8H10N2O3 B12121672 3-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)propanoic acid

3-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)propanoic acid

Cat. No.: B12121672
M. Wt: 182.18 g/mol
InChI Key: JPXHOAIKSNPMOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)propanoic acid is a heterocyclic compound featuring a cyclopropyl group attached to an oxadiazole ring, which is further connected to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)propanoic acid typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions. For instance, cyclopropylcarboxylic acid hydrazide can be reacted with an appropriate carboxylic acid derivative in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) to form the oxadiazole ring.

    Attachment of the Propanoic Acid Moiety: The oxadiazole intermediate can then be reacted with a suitable propanoic acid derivative under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: The oxadiazole ring can participate in nucleophilic substitution reactions, especially at the 2-position.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: LiAlH₄ in dry ether.

    Substitution: Nucleophiles like amines or thiols under mild conditions.

Major Products

    Oxidation: Carboxylic acids or ketones, depending on the reaction conditions.

    Reduction: Alcohols or amines.

    Substitution: Various substituted oxadiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)propanoic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the effects of oxadiazole derivatives on biological systems. It may serve as a lead compound for the development of new drugs with antimicrobial, antifungal, or anticancer properties.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic effects. Its derivatives may exhibit activity against various diseases, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the synthesis of polymers and other materials with specific properties. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of 3-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)propanoic acid involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, modulating their activity. The cyclopropyl group may enhance the binding affinity and specificity of the compound.

Molecular Targets and Pathways

    Enzymes: The compound may inhibit or activate enzymes involved in metabolic pathways.

    Receptors: It may bind to receptors, altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-Phenyl-1,3,4-oxadiazol-2-yl)propanoic acid
  • 3-(5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-yl)propanoic acid
  • 3-(5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)propanoic acid

Uniqueness

3-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)propanoic acid is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This can lead to different reactivity and biological activity compared to its phenyl or halogen-substituted counterparts .

Properties

Molecular Formula

C8H10N2O3

Molecular Weight

182.18 g/mol

IUPAC Name

3-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)propanoic acid

InChI

InChI=1S/C8H10N2O3/c11-7(12)4-3-6-9-10-8(13-6)5-1-2-5/h5H,1-4H2,(H,11,12)

InChI Key

JPXHOAIKSNPMOJ-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NN=C(O2)CCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.